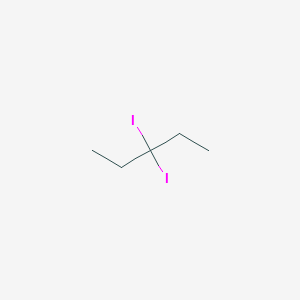

3,3-Diiodopentane

Description

Structure

3D Structure

Properties

CAS No. |

66688-39-9 |

|---|---|

Molecular Formula |

C5H10I2 |

Molecular Weight |

323.94 g/mol |

IUPAC Name |

3,3-diiodopentane |

InChI |

InChI=1S/C5H10I2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |

InChI Key |

MORAJFQPKBZENL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(I)I |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Pathways of 3,3 Diiodopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution at a geminal dihalide center is a nuanced process. The reaction can be influenced by the potential for sequential substitutions and the electronic effect of the remaining halogen on subsequent steps. While specific kinetic studies on 3,3-diiodopentane are not extensively documented, the reaction pathways can be understood by applying fundamental principles of SN1 and SN2 mechanisms.

The substitution of the first iodine atom in this compound can theoretically proceed through either an SN1 or SN2 mechanism, dictated by the reaction conditions.

SN2 Mechanism: A bimolecular (SN2) pathway would involve a backside attack by a nucleophile, displacing one of the iodide ions. libretexts.orgchemicalnote.com The rate of this reaction would be dependent on the concentration of both the this compound and the incoming nucleophile. chemicalnote.com However, the presence of two bulky iodine atoms and two ethyl groups on the central carbon creates significant steric hindrance. libretexts.orgyoutube.com This crowding is expected to destabilize the five-coordinate transition state, making the SN2 pathway kinetically unfavorable compared to simpler secondary halides. libretexts.orgncert.nic.in If an SN2 reaction were to occur at a chiral geminal center, it would proceed with an inversion of configuration. mdpi.com

SN1 Mechanism: A unimolecular (SN1) pathway involves the initial, rate-determining departure of an iodide ion to form an α-iodo carbocation. byjus.com The stability of this intermediate is crucial. The remaining iodine atom, being electronegative, would exert an electron-withdrawing inductive effect, which could destabilize the adjacent positive charge. Conversely, the lone pairs on the iodine might offer some resonance stabilization. The reaction rate would be first-order, depending only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate and the leaving group. libretexts.orgyoutube.com

A specific example of a reaction that begins with nucleophilic substitution is the hydrolysis of geminal dihalides . In the presence of water or hydroxide ions, one halogen is substituted by a hydroxyl group to form a gem-halohydrin intermediate. wikipedia.org This intermediate is generally unstable and rapidly eliminates a molecule of hydrogen halide to form a carbonyl compound. wikipedia.org In the case of this compound, this would result in the formation of pentan-3-one.

Table 1: Comparison of Plausible Nucleophilic Substitution Mechanisms for this compound

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | First-order rate law: Rate = k[C5H10I2] | Second-order rate law: Rate = k[C5H10I2][Nucleophile] |

| Mechanism | Two steps via an α-iodo carbocation intermediate | Single concerted step |

| Stereochemistry | Racemization if chiral center is formed | Inversion of configuration |

| Substrate Factor | Potentially hindered by inductive effect of second I-atom | Heavily disfavored by steric hindrance |

| Favored By | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

The choice of solvent and the nature of the nucleophile are critical in directing the reaction toward a specific pathway.

Solvent Effects: Polar protic solvents, such as water and alcohols, are effective at solvating both the departing iodide anion and the potential carbocation intermediate, thereby favoring the SN1 pathway. libretexts.org Polar aprotic solvents, like acetone (B3395972) or DMSO, are less effective at solvating anions, leaving the nucleophile "naked" and more reactive, which would favor an SN2 reaction if it were not for the prohibitive steric hindrance. libretexts.org

Nucleophile Effects: The rate of an SN1 reaction is largely independent of the nucleophile's strength, as the nucleophile only participates after the rate-determining step. libretexts.org In contrast, SN2 reactions require a strong nucleophile to effectively attack the sterically hindered carbon center. libretexts.org However, strong nucleophiles are often also strong bases, which can lead to competing elimination reactions. For instance, using a strong, sterically hindered base like potassium tert-butoxide would almost certainly favor elimination over substitution. masterorganicchemistry.com

Elimination Reactions

Elimination reactions are a dominant pathway for geminal dihalides, providing a classical route for the synthesis of alkynes. This process involves a double dehydrohalogenation.

The treatment of this compound with a strong base leads to the formation of an alkyne through two consecutive E2 elimination steps. youtube.comlibretexts.org A very strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849), is typically required, especially for the second elimination from the intermediate vinylic halide, which is less reactive than the initial alkyl halide. ncert.nic.in

The mechanism proceeds as follows:

First E2 Elimination: The base abstracts a proton from a β-carbon (C2 or C4), and an iodide ion is simultaneously eliminated from the geminal center (C3), resulting in the formation of a vinylic iodide, 3-iodopent-2-ene.

Second E2 Elimination: A second molecule of the strong base abstracts the remaining vinylic proton, leading to the concurrent elimination of the second iodide ion and the formation of the triple bond, yielding pent-2-yne. ncert.nic.in

This sequential elimination is an efficient method for converting geminal dihalides into internal alkynes.

Regioselectivity: The initial elimination from this compound can theoretically produce two different vinylic iodide intermediates if the β-carbons were non-equivalent. However, in this symmetric molecule, abstraction of a proton from either C2 or C4 leads to the same product, 3-iodopent-2-ene. Therefore, the first elimination step does not present a regiochemical choice. The subsequent elimination exclusively yields pent-2-yne. If an unsymmetrical geminal dihalide were used, the regiochemical outcome would be governed by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene), depending on the steric bulk of the base. A bulky base like potassium tert-butoxide would favor the formation of the less sterically hindered, or Hofmann, product. wikipedia.orgdoubtnut.com

Stereoselectivity: The E2 mechanism has a strong stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. youtube.comchemistrysteps.comchemistrysteps.com This means the proton and the leaving group must be in the same plane and oriented at a 180° dihedral angle to allow for the efficient overlap of orbitals in the transition state. youtube.com For an acyclic molecule like this compound, the C-C single bonds can rotate freely to achieve this necessary conformation for elimination to occur. The first elimination forming 3-iodopent-2-ene can result in either the (E) or (Z) isomer, with the more stable (E)-isomer generally being the major product due to a lower energy transition state that minimizes steric interactions. chemistrysteps.com

Reductive Transformations

Geminal diiodides can undergo reductive dehalogenation to yield the corresponding alkane. This transformation effectively replaces the carbon-iodine bonds with carbon-hydrogen bonds. A common and effective reagent for this purpose is a zinc-copper couple in an alcohol solvent. doubtnut.comaskiitians.comhelsinki.fi

The reaction of this compound with a Zn-Cu couple proceeds via a reductive process where the zinc metal acts as the reducing agent. nih.govdoubtnut.com The alcohol serves as the proton source. The reaction likely involves the formation of an organozinc intermediate on the surface of the metal, which is then protonated by the solvent to give the final alkane product, pentane (B18724). The reactivity of alkyl halides in such reductions follows the order R-I > R-Br > R-Cl, making diiodides particularly suitable substrates. doubtnut.com

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reagents/Conditions | Major Product(s) | Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | H2O or OH- | Pentan-3-one | SN1-like followed by elimination |

| Elimination | Excess NaNH2 in NH3 | Pent-2-yne | Double E2 Elimination |

| Reduction | Zn-Cu couple, Alcohol | Pentane | Reductive dehalogenation |

Mechanisms of Reduction with Complex Hydrides

The reduction of gem-diiodides such as this compound with complex metal hydrides, for instance, lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), is a fundamental transformation in organic synthesis. These reagents act as a source of hydride ions (H⁻). The general mechanism for the reduction of carbonyl compounds by these hydrides involves the nucleophilic attack of the hydride on the electrophilic carbon center. youtube.comyoutube.com

In the case of this compound, the presence of two iodine atoms on the same carbon atom significantly influences its reactivity. The carbon atom bonded to the two iodine atoms is electrophilic due to the electron-withdrawing nature of the iodine atoms. The reduction likely proceeds in a stepwise manner. The first step involves the nucleophilic attack of a hydride ion on the central carbon atom, leading to the displacement of one of the iodide ions, which is a good leaving group. This results in the formation of a mono-iodinated intermediate, 3-iodopentane.

This intermediate can then undergo a second hydride attack, displacing the remaining iodide ion to yield the final product, pentane. The reactivity of the complex hydride is a crucial factor; lithium aluminum hydride is a much more potent reducing agent than sodium borohydride and can reduce a wider range of functional groups. youtube.com

Table 1: Complex Hydrides in Reduction Reactions

| Reagent | Formula | Reactivity | Common Solvents |

| Sodium Borohydride | NaBH₄ | Mild and selective | Protic solvents (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong and non-selective | Aprotic solvents (e.g., diethyl ether, THF) |

Single Electron Transfer Pathways in Diiodide Reduction

An alternative mechanistic pathway for the reduction of diiodides involves single electron transfer (SET) from a suitable reducing agent. Reagents like samarium diiodide (SmI₂), often referred to as Kagan's reagent, are well-known for their ability to act as single electron donors. nih.govresearchgate.netdrew.edu While direct studies on this compound are not prevalent in the search results, the general mechanism for SET reduction of alkyl halides can be inferred.

The process is initiated by the transfer of an electron from the SET reagent to the diiodide. This transfer to the σ* antibonding orbital of one of the C-I bonds leads to the formation of a radical anion. This transient species rapidly fragments, cleaving the C-I bond to generate a carbon-centered radical and an iodide ion.

This radical intermediate can then undergo further reduction by another molecule of the SET reagent to form a carbanion, which is subsequently protonated by a proton source in the reaction mixture to give the mono-iodinated product. A second sequence of SET, fragmentation, and protonation would lead to the fully reduced alkane. The reducing power of the SET reagent can be modulated by the use of additives, such as Hexamethylphosphoramide (HMPA), which can enhance the rate of reduction. researchgate.netdrew.edu

Table 2: Comparison of Reduction Mechanisms

| Mechanism | Key Intermediate | Reagent Type | Driving Force |

| Nucleophilic Substitution | Transition State | Nucleophile (e.g., H⁻) | Electronegativity difference, leaving group ability |

| Single Electron Transfer | Radical anion, Radical | Reductant (e.g., SmI₂) | Electron affinity of the substrate, redox potential of the reductant |

Metal-Mediated Reactivity

Formation of Organometallic Intermediates

The reaction of this compound with certain metals can lead to the formation of organometallic intermediates. For instance, with active metals like magnesium or lithium, it is plausible that organometallic reagents analogous to Grignard or organolithium reagents could be formed. The reaction would likely involve the oxidative insertion of the metal into the carbon-iodine bond.

Given the presence of two iodine atoms, the reaction could potentially lead to the formation of a gem-dimetallic species or undergo further reactions. For example, reaction with an alkyllithium reagent could lead to a 1,1-dianion or, more likely, undergo a Fritsch-Buttenberg-Wiechell rearrangement-type pathway.

Cross-Coupling Reactions and Derived Methodologies

Organometallic intermediates derived from this compound could, in principle, be utilized in cross-coupling reactions to form new carbon-carbon bonds. However, the stability and reactivity of such gem-dimetallic species would be a critical factor.

More broadly, the field of cross-coupling reactions has seen extensive development, often utilizing palladium catalysts and hypervalent iodine reagents. frontiersin.orgresearchgate.net While specific examples involving this compound are not detailed in the provided search results, the general principles of these reactions are well-established. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Radical Reactions Involving this compound

Generation and Behavior of Halogenated Radicals

As mentioned in the context of SET reduction, the cleavage of a carbon-iodine bond in this compound can generate a halogenated radical. The initial step in such a process would be the homolytic cleavage of one of the C-I bonds, which can be initiated by heat, light, or a radical initiator. This would produce a 3-iodo-3-pentyl radical and an iodine atom.

The resulting carbon-centered radical is a reactive intermediate that can participate in a variety of subsequent reactions. It could abstract a hydrogen atom from a solvent or another molecule, propagate a radical chain reaction, or undergo further transformations such as elimination or rearrangement, depending on the reaction conditions. The presence of the remaining iodine atom on the radical carbon could influence its stability and subsequent reactivity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3,3 Diiodopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3,3-diiodopentane, due to its molecular symmetry, a simplification of the spectra is anticipated. The molecule possesses a plane of symmetry through the C-3 carbon, rendering the two ethyl groups chemically equivalent.

Proton (¹H) NMR for Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two non-equivalent sets of protons: the methyl (-CH₃) and methylene (B1212753) (-CH₂) protons of the ethyl groups.

The chemical shift of protons is influenced by the electronegativity of neighboring atoms. The two iodine atoms at the C-3 position exert a significant deshielding effect on the adjacent methylene protons (H-b), causing them to resonate at a lower field compared to a typical alkane. The methyl protons (H-a), being further away from the iodine atoms, will be less affected and will appear at a higher field.

The multiplicity of each signal is determined by the number of neighboring protons (n) according to the n+1 rule. libretexts.org The methyl protons (H-a) are adjacent to the two methylene protons (H-b), and will therefore appear as a triplet (2+1=3). The methylene protons (H-b) are adjacent to the three methyl protons (H-a), and will thus be split into a quartet (3+1=4).

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (H-a) | ~1.2 | Triplet | 6H |

| -CH₂ (H-b) | ~2.5 | Quartet | 4H |

Carbon-13 (¹³C) NMR for Carbon Framework Identification

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three signals, corresponding to the three chemically non-equivalent carbon atoms: the methyl carbon (C-1/C-5), the methylene carbon (C-2/C-4), and the quaternary, iodine-bearing carbon (C-3).

The chemical shift of carbon atoms is also influenced by the electronegativity of the substituents. The carbon atom directly bonded to the two iodine atoms (C-3) is expected to be significantly deshielded and appear at a very low field, potentially even having a negative chemical shift due to the heavy atom effect of iodine. The methylene carbons (C-2/C-4) will be deshielded to a lesser extent, while the methyl carbons (C-1/C-5) will be the least deshielded and appear at the highest field.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C-1, C-5) | ~15 |

| -CH₂ (C-2, C-4) | ~40 |

| >C(I)₂ (C-3) | ~ -20 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the triplet of the methyl protons (H-a) and the quartet of the methylene protons (H-b), confirming that these two groups of protons are coupled to each other within the same ethyl group. huji.ac.il

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu For this compound, the HMQC or HSQC spectrum would show a cross-peak between the methyl proton signal (~1.2 ppm) and the methyl carbon signal (~15 ppm). It would also show a cross-peak between the methylene proton signal (~2.5 ppm) and the methylene carbon signal (~40 ppm). The quaternary carbon at C-3 would not show a correlation in this experiment as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons. The HMBC spectrum of this compound would be expected to show the following key correlations:

A cross-peak between the methyl protons (H-a, ~1.2 ppm) and the methylene carbon (C-2/C-4, ~40 ppm).

A cross-peak between the methyl protons (H-a, ~1.2 ppm) and the quaternary carbon (C-3, ~ -20 ppm).

A cross-peak between the methylene protons (H-b, ~2.5 ppm) and the methyl carbon (C-1/C-5, ~15 ppm).

A cross-peak between the methylene protons (H-b, ~2.5 ppm) and the quaternary carbon (C-3, ~ -20 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This exact mass can be used to determine the molecular formula of the compound with high confidence. For this compound, the molecular formula is C₅H₁₀I₂. The exact mass is calculated using the masses of the most abundant isotopes of each element.

Predicted High-Resolution Mass Data for this compound

| Molecular Formula | Exact Mass (Monoisotopic) |

| C₅H₁₀I₂ | 323.8872 u |

Fragmentation Patterns and Structural Information

In mass spectrometry, the molecular ion (M⁺) is formed by the ionization of the molecule. This molecular ion is often unstable and can fragment into smaller, more stable ions. The pattern of these fragment ions provides valuable structural information. libretexts.org

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The most common isotope of iodine is ¹²⁷I. Therefore, the nominal molecular weight is 324.

The fragmentation of this compound is expected to be dominated by the cleavage of the carbon-iodine and carbon-carbon bonds. The relative stability of the resulting carbocations will influence the abundance of the corresponding fragment ions.

Predicted Major Fragmentation Pathways for this compound

| m/z | Possible Fragment Ion | Description |

| 197 | [C₅H₁₀I]⁺ | Loss of one iodine radical |

| 169 | [C₃H₅I]⁺ | Cleavage of an ethyl group and one iodine atom |

| 127 | [I]⁺ | Iodine cation |

| 70 | [C₅H₁₀]⁺ | Loss of two iodine atoms |

| 41 | [C₃H₅]⁺ | Propyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

The loss of an iodine radical to form the [C₅H₁₀I]⁺ ion at m/z 197 is a very likely fragmentation pathway. Subsequent fragmentation of this ion or the molecular ion could lead to the other observed peaks. The presence of a peak at m/z 29 would be indicative of the ethyl groups in the structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. uni-siegen.de These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their natural vibrational modes. osti.govksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that alter the molecule's polarizability. mdpi.com Consequently, these two techniques often provide complementary information. researchgate.net

Vibrational Analysis and Functional Group Identification

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent functional groups. The primary vibrations of interest include the stretching and bending modes of the C-H and C-I bonds, as well as the skeletal vibrations of the pentane (B18724) backbone.

The C-H stretching vibrations of the ethyl groups (CH₃CH₂) are expected to appear in the 2850-3000 cm⁻¹ region of both the IR and Raman spectra. Asymmetric and symmetric stretching modes of the methylene (-CH₂-) and methyl (-CH₃) groups will give rise to distinct bands within this range. Bending vibrations of the C-H bonds, such as scissoring, wagging, twisting, and rocking, are anticipated at lower frequencies, typically in the 1300-1470 cm⁻¹ region. udel.edu

The most characteristic vibrations for this compound, however, are those involving the two iodine atoms. The C-I stretching vibrations are expected to occur at much lower frequencies due to the large mass of the iodine atoms. osti.gov For organoiodine compounds, these stretches are typically found in the 500-600 cm⁻¹ range. In this compound, the presence of two iodine atoms on the same carbon (a gem-diiodo configuration) will lead to symmetric and asymmetric C-I stretching modes. The asymmetric stretch is typically IR-active, while the symmetric stretch is often strong in the Raman spectrum. ksu.edu.sa The C-I bending and rocking vibrations would appear at even lower wavenumbers, likely below 200 cm⁻¹.

A hypothetical table of the principal vibrational modes for this compound is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| C-H Asymmetric Stretch (CH₃, CH₂) | 2950 - 2980 | Strong | Medium |

| C-H Symmetric Stretch (CH₃, CH₂) | 2850 - 2880 | Medium | Strong |

| C-H Bending (Scissoring, Wagging) | 1300 - 1470 | Medium | Medium-Weak |

| C-C Skeletal Stretch | 800 - 1200 | Weak | Medium |

| C-I Asymmetric Stretch | 500 - 600 | Strong | Weak |

| C-I Symmetric Stretch | 500 - 600 | Weak | Strong |

| C-I Bending Modes | < 200 | Medium | Medium |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy is a sensitive technique for studying conformational isomers because each conformer has a unique set of vibrational frequencies. researchgate.netstanford.edu In the liquid or gaseous state, this compound is likely to exist as a mixture of different conformers. This would result in a more complex spectrum with more bands than would be expected for a single rigid structure. By analyzing the temperature dependence of the spectral features, it is possible to deduce information about the relative stabilities of the conformers. For instance, as the temperature is lowered, the bands corresponding to the more stable conformer are expected to increase in intensity at the expense of those from less stable conformers.

Studies on similar dihalogenated alkanes have shown that the presence of different conformers can lead to splitting of vibrational bands. stanford.edu For this compound, the C-I stretching region would be particularly sensitive to conformational changes, as the orientation of the ethyl groups relative to the iodine atoms would affect the vibrational coupling and force constants of the C-I bonds.

X-ray Crystallography of this compound Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging due to it being a liquid or low-melting solid at room temperature, the study of its crystalline derivatives provides invaluable and definitive structural information. dectris.com X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. nih.govutoledo.edu

Single Crystal Diffraction for Absolute Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a molecule. mdpi.com The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nsf.gov The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

For a chiral derivative of this compound, SC-XRD can be used to determine its absolute stereochemistry. This is typically achieved through the use of anomalous dispersion, an effect that is particularly pronounced for heavier atoms like iodine. utoledo.edu By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute configuration of the chiral centers can be unambiguously assigned.

Solid-State Structural Parameters

The analysis of the crystal structure of a this compound derivative would provide precise measurements of its solid-state structural parameters. These include the C-I and C-C bond lengths, as well as the various bond angles within the molecule, such as the I-C-I and C-C-C angles.

Based on data from other organoiodine compounds, the C(sp³)-I bond length is typically in the range of 2.10-2.20 Å. rsc.org The I-C-I bond angle in a gem-diiodo group is expected to be slightly smaller than the ideal tetrahedral angle of 109.5° due to the steric bulk of the iodine atoms. The crystal packing of the molecules would also be revealed, showing the nature and geometry of intermolecular interactions, which can include van der Waals forces and potentially halogen bonding.

A table of expected solid-state structural parameters for a derivative of this compound is provided below, based on typical values from related structures.

| Structural Parameter | Expected Value |

|---|---|

| C(sp³)-I Bond Length | 2.10 - 2.20 Å |

| C(sp³)-C(sp³) Bond Length | 1.52 - 1.56 Å |

| I-C-I Bond Angle | 107 - 111° |

| C-C-C Bond Angle | 110 - 114° |

| C-C-I Bond Angle | 108 - 112° |

Computational and Theoretical Investigations of 3,3 Diiodopentane

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, providing a framework for understanding molecular structure and properties based on the behavior of electrons. scispace.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.com

For 3,3-diiodopentane, DFT studies would focus on elucidating its electronic structure. Key parameters derived from these calculations include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of partial atomic charges. While specific peer-reviewed DFT studies on this compound are not prominent, the expected findings would highlight the significant influence of the two electronegative iodine atoms on the electron distribution within the pentane (B18724) backbone. These calculations are essential for predicting the molecule's reactivity, polarity, and spectroscopic characteristics.

Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations (Note: These values are illustrative and represent typical outputs from DFT calculations for similar halogenated alkanes.)

| Property | Predicted Value/Description | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates electronic stability and the energy required for electronic excitation. |

| Dipole Moment | ~1.5 - 2.5 D | Quantifies the overall polarity of the molecule, arising from the C-I bonds. |

| Partial Atomic Charges | C(3): slightly positive; I: slightly negative | Reveals the polar nature of the carbon-iodine bonds. |

| Electron Density | Concentrated around the iodine atoms | Highlights the electronegativity of iodine and potential sites for electrophilic attack. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. rsc.org These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, particularly for systems where electron correlation is critical.

Analyzing the energy landscape of this compound with ab initio methods would involve calculating the total energy for a vast number of different atomic arrangements. rsc.org This process is crucial for accurately mapping the potential energy surface and identifying the most stable conformations (energy minima) and the energy barriers between them (transition states). rsc.org Such an analysis provides a definitive picture of the molecule's flexibility and the relative populations of its different conformers at equilibrium.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org For this compound, rotations around the C2-C3 and C3-C4 bonds give rise to various conformers with distinct energies and stabilities.

A Potential Energy Surface (PES) is a conceptual and mathematical map that represents the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgmdpi.com For this compound, a simplified PES can be generated by plotting the molecule's energy against the dihedral angles of the two ethyl groups attached to the central carbon.

The PES mapping reveals the landscape of all possible conformations, showing energy wells that correspond to stable conformers (rotamers) and energy peaks that represent the barriers to rotation. libretexts.orgyoutube.com The paths of lowest energy between these wells dictate the most likely conformational changes the molecule will undergo. libretexts.org Contour maps are often used to visualize the PES, showing regions of low and high energy corresponding to different rotational arrangements. researchgate.net

The relative stability of this compound's conformers is governed by a balance of intramolecular interactions. The primary factors include:

Steric Hindrance: This is the most significant factor due to the large van der Waals radii of the two iodine atoms. The repulsion between the iodine atoms and between the iodine atoms and the adjacent ethyl groups destabilizes conformations where these groups are close to each other (eclipsed or some gauche interactions).

Torsional Strain: This arises from the repulsion between bonding electrons in adjacent atoms. Staggered conformations minimize this strain and are therefore lower in energy than eclipsed conformations. maricopa.edu

Analogous to the conformational analysis of butane, the arrangements of the ethyl groups around the C2-C3-C4 core can be described as anti (180° dihedral angle, most stable) or gauche (60° dihedral angle, less stable). youtube.com Due to the presence of two large iodine atoms on the central carbon, all conformations will experience significant steric strain. The most stable conformer would likely arrange the two ethyl groups in an anti relationship to each other to minimize steric clash.

Table 2: Hypothetical Conformational Analysis of this compound (Note: Relative energies are illustrative, based on principles of steric and torsional strain. Precise values would require specific quantum chemical calculations.)

| Conformer (C2-C3-C4-C5 Dihedral) | Description | Predicted Relative Energy (kJ/mol) | Key Interactions |

| Anti | Ethyl groups are opposite each other. | 0 (Reference) | Minimized steric hindrance between ethyl groups. |

| Gauche | Ethyl groups are adjacent (60° apart). | 5 - 10 | Increased steric strain between ethyl groups. |

| Eclipsed | Ethyl groups align with other atoms. | > 20 | High torsional and steric strain. |

Transition State Theory and Reaction Mechanism Modeling

Transition State Theory (TST) is a fundamental model in chemical kinetics used to explain and predict the rates of chemical reactions. pressbooks.pubwikipedia.org It postulates that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the activated complex or transition state. solubilityofthings.comyoutube.com

Modeling the reaction mechanisms of this compound using TST involves identifying the transition state structure on the potential energy surface. numberanalytics.com The transition state corresponds to a saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.orgwikipedia.org

By calculating the structure and energy of this transition state, chemists can determine the activation energy (Ea) of the reaction. solubilityofthings.com This value is critical for calculating the theoretical rate constant using the Eyring equation, which links macroscopic reaction rates to the microscopic properties of the reactants and the transition state. pressbooks.pubwikipedia.org For reactions involving this compound, such as nucleophilic substitution or elimination, TST would be instrumental in predicting how the bulky iodine atoms influence the energy barrier and, consequently, the reaction speed.

Computational Elucidation of Reaction Pathways and Energetics

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. For a gem-diiodoalkane like this compound, this approach can elucidate the mechanisms of reactions such as reduction, elimination, or nucleophilic substitution.

Illustrative Example: DFT Calculation of a Hypothetical Reaction Step

To illustrate, consider the first step of a hypothetical reductive dehalogenation. DFT calculations could provide the relative energies of the reactant, the transition state (TS), and the resulting intermediate.

Table 1: Illustrative Energy Profile for a Hypothetical C-I Bond Cleavage in this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State (TS) | Elongated C-I bond | +15.2 |

| Intermediate | 3-Iodo-3-pentyl radical + Iodine radical | +5.7 |

This table is a hypothetical representation to illustrate the type of data generated from DFT calculations. Actual values would require specific, dedicated computational studies.

These energy values help scientists understand the kinetics and thermodynamics of the reaction, predicting how quickly it might proceed and which products are most likely to form.

Prediction of Reactivity and Selectivity

Computational models are adept at predicting the reactivity and selectivity of molecules. rsc.org For this compound, these methods can identify the most reactive sites within the molecule and forecast how it will interact with other chemical species.

Key descriptors used for these predictions include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around this compound. It is expected that the regions around the highly electronegative iodine atoms would show a negative potential (red/yellow), while the central carbon atom (C3), being bonded to two iodine atoms, would be electron-deficient and thus have a positive potential (blue). This indicates that the C3 carbon is a likely site for nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is likely to be localized along the C-I bonds, specifically an antibonding σ* orbital. A low LUMO energy suggests the molecule is a good electron acceptor, susceptible to reaction with nucleophiles at the carbon or iodine atoms. researchgate.net The distribution of the LUMO can predict the regioselectivity of such an attack. researchgate.net

Calculated Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. These calculations would quantify the electrophilic nature of the central carbon and the nucleophilic character of the iodine atoms. acs.org

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Implication |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| Partial Charge on C3 | Positive | Electrophilic center |

| Partial Charge on Iodine | Negative | Potential site for electrophilic interaction or leaving group |

This table provides expected characteristics based on the general principles of computational chemistry applied to halogenated alkanes, as direct literature values for this compound are unavailable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. wikipedia.org An MD simulation of this compound would grant significant insights into its physical properties and interactions in various environments. acs.orgliverpool.ac.uk

Dynamic Behavior and Intermolecular Interactions

An MD simulation of this compound, likely placed in a simulation box with many other identical molecules, would reveal its dynamic nature. The two ethyl groups attached to the central carbon are in constant motion, rotating around the C-C single bonds. However, the sheer size and mass of the two iodine atoms would create significant steric hindrance, restricting the conformational freedom of the molecule compared to a non-halogenated pentane.

By analyzing the simulation trajectories, researchers can calculate properties like the radial distribution function. This would describe how the molecules pack together in a liquid state, revealing the average distances between key atoms (like the iodine of one molecule and the hydrogen atoms of another), which in turn explains intermolecular forces, primarily van der Waals interactions.

Solvent Effects on Conformational Preferences

The conformation of a molecule can be significantly influenced by its solvent environment, a phenomenon that MD simulations are well-suited to explore. frontiersin.orgweebly.com Simulating this compound in different solvents, such as a non-polar solvent like hexane (B92381) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), would likely reveal shifts in its preferred shape.

Table 3: Illustrative Conformational Population of this compound in Different Solvents

| Solvent | Conformer A (Lower Dipole) | Conformer B (Higher Dipole) |

| Hexane (Non-polar) | 75% | 25% |

| DMSO (Polar) | 40% | 60% |

This data is illustrative, based on established principles of solvent effects on halogenated compounds, to demonstrate the potential findings of an MD study.

Understanding these solvent effects is crucial, as the reactivity of a molecule can depend heavily on which of its conformations is most prevalent in the reaction medium. frontiersin.org

Applications of 3,3 Diiodopentane in Complex Organic Synthesis

As a Building Block in Heterocycle Synthesis

The synthesis of heterocyclic compounds, which form the core of numerous pharmaceuticals, agrochemicals, and materials, is a cornerstone of organic chemistry. The introduction of geminal disubstituted centers can impart unique three-dimensional structures to these rings.

Formation of Cyclic Structures

Theoretically, the gem-diiodo nature of 3,3-diiodopentane offers a potential entry into the formation of cyclic structures. The two iodine atoms could be displaced sequentially or in a concerted manner by a dinucleophile to form a spirocyclic system or a ring containing a quaternary carbon center. However, a thorough review of scientific databases reveals a lack of published research specifically demonstrating the use of this compound for the formation of cyclic structures. The reactivity of gem-diiodoalkanes can be complex, with potential for elimination and rearrangement reactions competing with the desired cyclization.

Synthetic Strategies for Nitrogen and Oxygen Heterocycles

The construction of nitrogen and oxygen-containing heterocycles is of paramount importance in medicinal chemistry. fu-berlin.demdpi.com While various strategies exist for the synthesis of these scaffolds, the application of this compound as a building block is not documented. In principle, reaction with dinucleophiles such as 1,2-diamines, 1,2-amino alcohols, or 1,2-diols could lead to the formation of five-membered nitrogen or oxygen-containing heterocycles with a spiro-center. However, no specific examples or synthetic protocols involving this compound for this purpose have been reported in the peer-reviewed literature.

In the Construction of Macrocyclic and Polycyclic Architectures

Macrocycles and polycyclic scaffolds are of great interest due to their conformational pre-organization and ability to engage with biological targets.

Macrocyclization Reactions

Macrocyclization reactions are crucial for the synthesis of many complex natural products and other molecules with important biological activities. While dihaloalkanes, such as 1,5-diiodopentane, are commonly employed in macrocyclization reactions to form large rings, there is no available data on the use of this compound for this purpose. The geminal arrangement of the iodine atoms in this compound would likely lead to significant steric hindrance and different conformational preferences in a macrocyclic precursor, making its application in traditional macrocyclization strategies challenging and, to date, unexplored.

Scaffolds with Defined Spatial Arrangements

The synthesis of molecular scaffolds with well-defined three-dimensional structures is a key goal in supramolecular chemistry and drug design. The quaternary carbon center that would result from the incorporation of a 3,3-disubstituted pentane (B18724) unit could serve as a unique design element for creating rigid, spatially defined architectures. Despite this potential, there are no published studies that utilize this compound to construct such scaffolds.

As a Reagent in Polymer Science and Materials Chemistry

The development of new monomers and cross-linking agents is essential for advancing polymer and materials science. While there is research on the use of diiodoalkanes in polymer synthesis, the specific application of this compound is not described in the available literature. Its potential use as a monomer or a cross-linking agent to introduce gem-diethyl groups into a polymer backbone has not been investigated. Such a substitution pattern could, in theory, influence polymer properties such as crystallinity and solubility.

The following tables summarize the current lack of available research data for the specified applications of this compound.

Data Table 1: Application of this compound in Heterocycle Synthesis

| Application | Research Findings |

|---|---|

| Formation of Cyclic Structures | No data available |

| Synthesis of Nitrogen Heterocycles | No data available |

| Synthesis of Oxygen Heterocycles | No data available |

Data Table 2: Application of this compound in Macrocyclic and Polycyclic Synthesis

| Application | Research Findings |

|---|---|

| Macrocyclization Reactions | No data available |

| Scaffolds with Defined Spatial Arrangements | No data available |

Data Table 3: Application of this compound in Polymer and Materials Science

| Application | Research Findings |

|---|---|

| As a Monomer | No data available |

| As a Cross-linking Agent | No data available |

Table of Compound Names

| Compound Name |

|---|

| This compound |

Research Findings on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the chemical compound this compound in the context of the requested applications.

While the existence of this compound is confirmed in chemical property databases, which provide basic physical data, there is no available research or documentation detailing its use in the following areas outlined in the query:

Cross-linking Reactions for Polymer Modification

Preparation of Functionalized Materials

Stereoselective Transformations and Chiral Auxiliary Development

Role in Asymmetric Synthesis

Precursors for Enantiomerically Pure Compounds

One educational resource mentions the theoretical formation of this compound from pentene and iodine at room temperature, though the chemical feasibility of this specific reaction to produce a gem-diiodide from an alkene is questionable under standard conditions. proprofs.com Several handbooks on chemical properties list this compound and some of its physical constants, confirming its identity as a known chemical entity. pageplace.deresearchgate.netvdoc.pubscribd.comscribd.com

Due to the absence of specific research findings on the applications of this compound in polymer modification, functionalized material preparation, and stereoselective synthesis, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The available information is limited to its basic identification and physical properties.

Compound Information

Isomerism and Stereochemical Considerations in 3,3 Diiodopentane Research

Constitutional Isomers of Diiodopentane

Constitutional isomers, also known as structural isomers, share the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C5H10I2, a variety of constitutional isomers exist, arising from different carbon skeletons and varied positions of the two iodine atoms.

Positional Isomers and their Distinguishing Characteristics

Positional isomers have the same carbon backbone but differ in the location of their functional groups. science-revision.co.uk In the case of diiodopentane, this refers to the different possible placements of the two iodine atoms on the pentane (B18724) chain. For a straight-chain pentane skeleton, numerous positional isomers are possible, including 1,1-diiodopentane, 1,2-diiodopentane, 1,3-diiodopentane, 1,4-diiodopentane, 1,5-diiodopentane, 2,2-diiodopentane, 2,3-diiodopentane, 2,4-diiodopentane, and 3,3-diiodopentane. docbrown.info

These positional isomers can be distinguished by various analytical techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these isomers. The number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra provide unique fingerprints for each isomer. For example, this compound is expected to show two signals in its ¹H NMR spectrum with an integration ratio of 6:4 and three signals in its ¹³C NMR spectrum, reflecting its molecular symmetry. docbrown.info In contrast, other isomers will exhibit more complex spectra due to lower symmetry.

Physical properties such as boiling points and densities also differ among positional isomers, although these differences can sometimes be subtle.

Structural Diversity within the C5H10I2 Formula

The structural diversity of compounds with the formula C5H10I2 extends beyond just positional isomers of a straight pentane chain. docbrown.info It also includes isomers with different carbon skeletons, known as chain isomers. These are based on methylbutane and dimethylpropane frameworks. docbrown.info

In total, there are 21 constitutional isomers of C5H10I2, which can be categorized based on their carbon chain: docbrown.info

Disubstituted pentanes: 9 isomers with a straight five-carbon chain. docbrown.info

Disubstituted methylbutanes: 10 isomers with a branched four-carbon chain containing a methyl group. docbrown.info

Disubstituted dimethylpropanes: 2 isomers with a branched three-carbon chain containing two methyl groups. docbrown.info

This extensive structural diversity highlights the complexity of the C5H10I2 isomeric landscape. Each of these isomers possesses unique chemical and physical properties.

Stereoisomerism of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Chiral Centers and Enantiomeric Forms

A chiral center is typically a carbon atom bonded to four different groups, leading to the possibility of non-superimposable mirror images called enantiomers. encyclopedia.pub In the case of this compound, the central carbon atom (C3) is bonded to two iodine atoms, two ethyl groups (–CH2CH3), and no other different groups. uni.lu Therefore, this compound itself does not possess a chiral center and is an achiral molecule. docbrown.info Consequently, it does not have enantiomeric forms. docbrown.info

However, other constitutional isomers of diiodopentane are chiral. For example, 2,3-diiodopentane has two chiral centers (C2 and C3), leading to the existence of stereoisomers. bartleby.comchegg.combartleby.com Similarly, 1,3-diiodopentane has a chiral center at the C3 position and can exist as a pair of enantiomers, (3S)-1,3-diiodopentane and (3R)-1,3-diiodopentane. nih.gov 2,4-diiodopentane also contains two chiral centers. docbrown.infonih.gov

Diastereomeric Considerations in Reactions

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. While this compound itself is achiral, reactions involving its precursors or derivatives can lead to the formation of diastereomers.

For instance, in the synthesis of macrocycles where a diiodopentane derivative might be used, the formation of different diastereomeric products is possible. acs.org The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants. For example, the ring-closing metathesis of a diene derived from a diiodopentane precursor can result in a mixture of E/Z diastereomers. acs.org Similarly, reactions creating new stereocenters in a molecule that already contains them can lead to diastereomeric products with different physical and chemical properties.

Methods for Isomer Separation and Enantiomeric Resolution

The separation of isomers is a crucial step in chemical synthesis and analysis. For constitutional isomers, techniques like fractional distillation (for liquids with sufficiently different boiling points) and chromatography are commonly employed. encyclopedia.pub Capillary gas chromatography, particularly with polar or liquid crystalline stationary phases, has proven effective in separating complex mixtures of hydrocarbon isomers, including positional isomers. vurup.sk

The resolution of enantiomers, which have identical physical properties in an achiral environment, presents a greater challenge. libretexts.orglibretexts.org Common methods for enantiomeric resolution include:

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or gas chromatography. quora.comkhanacademy.org The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. quora.com

Diastereomeric Salt Formation: This classic method involves reacting a racemic mixture (a 50:50 mixture of enantiomers) with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org This reaction forms a mixture of diastereomeric salts, which have different solubilities and can often be separated by crystallization. libretexts.org The separated diastereomers can then be converted back to the individual enantiomers.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

While this compound is achiral, these resolution techniques are highly relevant for its chiral isomers, such as 1,3-diiodopentane and 2,3-diiodopentane.

Chromatographic Techniques

Chromatography is the cornerstone of separating this compound from its closely related isomers. The choice of technique and conditions is dictated by the specific isomers present in the sample matrix and the analytical goals.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile dihalogenated alkanes. The separation of diiodopentane isomers is primarily based on differences in their boiling points and polarity.

Column Selection: Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), are effective for separating isomers based on boiling point. Symmetrical isomers like this compound often have lower boiling points than their less branched or terminal counterparts (e.g., 1,5-diiodopentane) and thus tend to elute earlier.

Detector: A mass spectrometer (MS) detector is invaluable as it provides structural information. Isomers may exhibit similar retention times but will produce distinct fragmentation patterns upon electron ionization, allowing for unambiguous identification. For instance, this compound would show characteristic fragmentation resulting from the loss of ethyl radicals (C₂H₅•) and iodine atoms (I•). An Electron Capture Detector (ECD) can also be used, offering high sensitivity for halogenated compounds, though it does not provide structural information.

Chiral Gas Chromatography

For mixtures containing chiral isomers like 2,4-diiodopentane, specialized chiral GC columns are required for enantiomeric resolution. While the achiral this compound would elute as a single peak, a racemic mixture of 2,4-diiodopentane would be resolved into two separate peaks corresponding to the (R)- and (S)-enantiomers. This is critical for confirming the isomeric purity of a this compound sample.

The following table presents hypothetical, yet chemically principled, GC-MS data for the separation of this compound from key constitutional isomers.

| Compound | Chirality | Predicted Relative Retention Time (t_R) | Key Mass Fragments (m/z) | Analytical Significance |

|---|---|---|---|---|

| This compound | Achiral | 1.00 (Reference) | 324 (M+), 295 (M-C₂H₅)⁺, 197 (M-I)⁺, 168 (M-I-C₂H₅)⁺, 69 (C₅H₉)⁺ | Target analyte; symmetrical structure leads to a relatively early elution time. |

| 2,2-Diiodopentane | Achiral | ~1.05 | 324 (M+), 281 (M-C₃H₇)⁺, 197 (M-I)⁺, 154 (M-I-C₃H₇)⁺ | Isomeric impurity; distinguishable by unique fragmentation (loss of propyl radical). |

| 1,5-Diiodopentane | Achiral | ~1.20 | 324 (M+), 197 (M-I)⁺, 70 (C₅H₁₀)⁺ | Linear isomer with higher boiling point, leading to longer retention. Fragmentation shows a prominent molecular ion. |

| 2,4-Diiodopentane | Chiral | ~1.10 | 324 (M+), 197 (M-I)⁺, 169 (CH₃-CHI-CH₂-CHI)⁺ | Chiral impurity; requires a chiral column for enantiomeric separation. Co-elutes as a single peak on standard columns. |

Chiral Derivatization Strategies

Chiral derivatization is an indirect method for analyzing enantiomers. The strategy involves reacting a mixture of enantiomers with a pure, single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC.

In the context of this compound research, this strategy is not applied to this compound itself, as it is achiral. Instead, it is a crucial validation technique used to resolve and quantify any chiral isomers, such as 2,3-diiodopentane or 2,4-diiodopentane, that may be present as contaminants in the sample. Confirming the absence of these diastereomeric products after derivatization serves to establish the high isomeric purity of the this compound.

Hypothetical Derivatization Scenario

Consider a sample of this compound suspected of being contaminated with a racemic mixture of 2,4-diiodopentane. The C-I bond in iodoalkanes can be challenging to derivatize directly without causing elimination or rearrangement. A more plausible, albeit complex, research approach could involve a substitution reaction facilitated by a silver salt (e.g., silver acetate) to form an intermediate that is then reacted with a chiral agent.

A more direct hypothetical example for illustrative purposes involves reacting the chiral diiodoalkane with a chiral alcohol.

Reaction: The racemic mixture of (R)-2,4-diiodopentane and (S)-2,4-diiodopentane is reacted with a pure chiral derivatizing agent, such as (R)-(-)-2-butanol. This would theoretically form two diastereomeric diether products: (2R,4S)-2,4-di(butan-2-yloxy)pentane and (2S,4S)-2,4-di(butan-2-yloxy)pentane.

(R)-2,4-diiodopentane + (R)-2-butanol → (2R, 4S)-Diastereomer Product

(S)-2,4-diiodopentane + (R)-2-butanol → (2S, 4S)-Diastereomer Product (Note: The stereochemical descriptors of the product may change based on Cahn-Ingold-Prelog priority rules after substitution).

Separation: These resulting diastereomers have distinct physical properties (e.g., boiling point, polarity, shape) and can now be separated using a standard, non-chiral GC or HPLC column. The presence and ratio of these two peaks would confirm the presence and enantiomeric composition of the original 2,4-diiodopentane contaminant. The achiral this compound would remain unreacted under these specific conditions and would elute as a separate, single peak.

The following table outlines the principles of this chiral derivatization strategy.

| Analyte | Chiral Derivatizing Agent (CDA) | Resulting Products | Relationship | Analytical Outcome |

|---|---|---|---|---|

| (R)-2,4-diiodopentane | (R)-(-)-2-Butanol | Product A (e.g., (2R,4S)-di-ether) | Diastereomers | Separable into two distinct peaks on a standard (achiral) GC or HPLC column, allowing for quantification of the original enantiomeric impurity. |

| (S)-2,4-diiodopentane | Product B (e.g., (2S,4S)-di-ether) | |||

| This compound | (R)-(-)-2-Butanol | No reaction (under selective conditions) | N/A | Elutes as a single, unchanged peak, separate from the derivatized products. |

Future Research Trajectories and Emerging Avenues for 3,3 Diiodopentane

Development of Green Chemistry Approaches for Synthesis

A primary focus for future research will be the development of synthetic protocols for 3,3-diiodopentane that align with the principles of green chemistry. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

The majority of current syntheses for gem-diiodoalkanes rely on traditional organic solvents, which are often toxic, volatile, and difficult to recycle. acs.org A significant leap forward would be the development of synthetic routes in alternative, greener media.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. Future work on this compound should focus on replacing stoichiometric reagents with catalytic systems, particularly those based on earth-abundant metals or organocatalysts.

Non-metal Catalysis: Tetrabutylammonium (B224687) iodide (TBAI) has emerged as a powerful non-metal catalyst for various organic transformations, including C-C bond formation. acs.org Its potential to catalyze the formation of this compound from 3-pentanone (B124093), perhaps using a green oxidant, warrants investigation.

Bio-based Catalysts: Biodegradable organocatalysts, such as cellulose (B213188) sulfuric acid, have shown promise in a range of chemical transformations due to their high stability, recyclability, and non-toxic nature. researchgate.net Research into applying such solid acid catalysts for the synthesis of gem-diiodoalkanes could lead to highly sustainable processes.

Earth-Abundant Metal Catalysis: While many cross-coupling and cyclization reactions use precious metals, systems based on more sustainable metals like manganese are being developed. core.ac.uk Exploring manganese-catalyzed or other earth-abundant metal-catalyzed routes to this compound could offer a cost-effective and environmentally friendly alternative to traditional methods.

A summary of potential green synthesis methodologies is presented below.

| Method | Catalyst/Medium | Potential Advantages | Relevant Findings |

| Electrocatalysis | Aqueous Solution | Avoids organic solvents, ambient conditions. rsc.org | Successfully used for gem-dihalide ketones. rsc.org |

| Organocatalysis | Water | Environmentally friendly catalytic system, mild conditions. acs.org | TBAI has been shown to be an effective catalyst in water. acs.org |

| Photo-mediation | Blue LED | Uses light as a traceless reagent, high chemoselectivity. nih.gov | Photo-mediated deconstructive geminal dihalogenation of alkenes has been reported. nih.gov |

| Solid Acid Catalysis | Cellulose Sulfuric Acid | Biodegradable, recyclable, non-toxic catalyst. researchgate.net | Proven effective for various organic transformations. researchgate.net |

Exploration of Novel Reactivity Patterns

Beyond its synthesis, the utility of this compound is defined by its reactivity. Future research should aim to uncover and harness new reaction pathways that leverage its unique structural and electronic properties.

Carbene/Carbenoid Precursors: Gem-dihaloalkanes are well-established precursors for carbenes and carbenoids, which are highly reactive species capable of undergoing a variety of transformations. researchgate.net While the Simmons-Smith reaction using diiodomethane (B129776) is a classic example, the reactivity of carbenoids derived from more complex gem-diiodoalkanes like this compound is less explored. Future work could focus on the generation of a diethylcarbene equivalent from this compound and its application in asymmetric cyclopropanation reactions, a significant challenge for non-stabilized carbenes. researchgate.net

Criegee Intermediate Generation: A novel synthetic pathway to generate Criegee intermediates (carbonyl oxides) involves the reaction of O₂ with α-iodoalkyl radicals produced from the photolysis of gem-diiodoalkane precursors. osti.gov This method has been used to study the atmospheric chemistry of smaller Criegee intermediates. Applying this to this compound could generate the diethyl-substituted Criegee intermediate, allowing for direct kinetic measurements and exploration of its unique bimolecular reactions, which are crucial for understanding atmospheric processes. osti.gov

Tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates, represent a highly efficient strategy for building molecular complexity. iastate.eduprinceton.edu this compound could serve as a key component in designing novel cascade sequences.

Deconstructive Functionalization: A photo-mediated deconstructive geminal dihalogenation has been reported for trisubstituted alkenes, leading to gem-dihalo ketones in a cascade transformation. nih.gov Exploring the reverse—using this compound as a building block in cascade reactions—is a promising avenue. For instance, its reaction with alkenes or alkynes could initiate cascade processes leading to complex polycyclic or spirocyclic frameworks. thieme-connect.com

Palladium-Catalyzed Tandem Reactions: Palladium catalysis is a powerful tool for tandem reactions involving aryl halides. researchgate.net Developing palladium-catalyzed sequences that incorporate this compound, for example, in a tandem Heck/alkylation or cyclization/alkylation process, could provide rapid access to novel 3,3-disubstituted heterocyclic scaffolds like dihydrobenzofurans and indolines. researchgate.net

Cascade Ring Closures: Cascade processes have been effectively used for the synthesis of complex natural products like steroidal sapogenins. rsc.org this compound could be incorporated into substrates designed to undergo cascade reactions initiated by ring-opening or cyclization, terminated by the nucleophilic attack of the diiodo-functionalized moiety, leading to intricate molecular architectures.

Advanced Characterization Methodologies

As new synthetic routes and reactions for this compound are developed, advanced characterization techniques will be essential for confirming its structure, purity, and the identity of its transformation products.

While standard techniques like ¹H and ¹³C NMR and mass spectrometry are fundamental, future research will necessitate more sophisticated methods. docbrown.info For instance, predicted mass spectrometry data for this compound suggests several possible adducts that can be used for its identification. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 324.89448 | 132.6 |

| [M+Na]⁺ | 346.87642 | 128.0 |

| [M+NH₄]⁺ | 341.92102 | 132.2 |

| [M+K]⁺ | 362.85036 | 130.2 |

| [M-H]⁻ | 322.87992 | 121.0 |

Data sourced from PubChemLite. uni.lu

For complex reaction products derived from this compound, especially those involving the formation of multiple stereocenters, advanced NMR techniques will be crucial. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are vital for determining the relative stereochemistry of products from tandem reactions. iastate.edu

Furthermore, when studying highly reactive intermediates generated from this compound, such as Criegee intermediates, specialized techniques like Fourier-transform microwave (FTMW) spectroscopy coupled with photoionization mass spectrometry will be indispensable for their direct observation and characterization. osti.govpublish.csiro.au

Computational Predictions for Designing New Applications

Computational chemistry provides a powerful toolkit for predicting molecular properties and reaction outcomes, guiding experimental work and accelerating discovery. Future research on this compound will increasingly rely on these predictive models to design novel derivatives and optimize synthetic routes, saving significant time and resources.

The two iodine atoms on the C3 position of this compound are its primary reactive sites. Computational methods, particularly Density Functional Theory (DFT), can be used to rationally design new derivatives with tailored reactivity. By systematically modifying the molecule in-silico, researchers can predict how changes will affect key electronic and structural properties.

For example, modeling could be used to compare the C-I bond dissociation energy (BDE) of this compound with hypothetical derivatives. A lower BDE would suggest increased lability of the iodine atom, making the compound a better radical precursor. Conversely, introducing electron-withdrawing groups elsewhere on the pentane (B18724) chain could alter the electrophilicity of the central carbon, influencing its susceptibility to nucleophilic attack.

The table below presents a hypothetical comparison of calculated properties for this compound and a designed derivative, illustrating how computational screening can identify promising candidates for specific applications.

| Compound ▲▼ | C-I Bond Dissociation Energy (kcal/mol) ▲▼ | LUMO Energy (eV) ▲▼ | Predicted Reactivity Profile ▲▼ |

|---|---|---|---|

| This compound | 51.5 | -0.85 | Baseline reactivity |

| 3-Fluoro-3-iodopentane | 54.2 | -0.98 | Increased C-I bond stability; increased susceptibility to nucleophilic attack |

| 1,1,1-Trifluoro-3,3-diiodopentane | 48.1 | -1.55 | Decreased C-I bond stability; significantly enhanced electrophilicity at C3 |

This approach enables the pre-screening of dozens of potential derivatives, focusing experimental efforts only on those with the most promising computationally-predicted properties.

Beyond designing new molecules, computational models can optimize the synthesis of this compound itself. The conversion of 3-pentanone to this compound, for example, involves several competing reactions and is highly dependent on conditions. Predictive models can explore a vast parameter space—including reagent stoichiometry, temperature, solvent, and reaction time—to identify conditions that maximize yield and minimize byproduct formation.

Machine learning algorithms, trained on experimental data from literature or high-throughput screening, could build a predictive model for the reaction yield. Such a model could rapidly assess thousands of virtual experiments. For instance, the model could predict the yield of this compound from 3-pentanone using iodine and a reducing agent like triphenylphosphine (B44618) under various solvent and temperature conditions. The output would guide chemists toward the most efficient experimental setup.

The following table shows a simplified, hypothetical output from such a predictive model, demonstrating its utility in optimizing a synthetic pathway.

| Solvent ▲▼ | Temperature (°C) ▲▼ | Iodine Equivalents ▲▼ | Predicted Yield (%) ▲▼ | Predicted Purity (%) ▲▼ |

|---|---|---|---|---|

| Dichloromethane | 25 | 2.2 | 65 | 88 |

| Acetonitrile | 25 | 2.2 | 78 | 94 |

| Acetonitrile | 0 | 2.2 | 85 | 97 |

| Acetonitrile | 0 | 2.5 | 86 | 95 |

| Toluene | 50 | 2.2 | 42 | 75 |

By integrating these advanced analytical and computational strategies, future research will significantly deepen the fundamental understanding of this compound and accelerate its development for novel chemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-diiodopentane, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Routes : this compound can be synthesized via alkylation of pentane derivatives using iodine sources. For example, Scheme 2 in describes a method using 1,5-diiodopentane and thymidine with K₂CO₃ in DMF/acetone (1:1) at 50°C for nucleophilic substitution. Alternative routes may involve radical iodination or metal-catalyzed coupling.

- Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity, catalyst loading). Monitor yields via GC-MS or NMR and purity via HPLC. Compare efficiency using metrics like atom economy and E-factor .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Analysis : The H NMR spectrum will show splitting patterns for neighboring CH₂ groups (δ ~1.3–1.7 ppm) and deshielded protons near iodine (δ ~2.5–3.5 ppm). C NMR will confirm quaternary carbons adjacent to iodine (δ ~30–40 ppm).

- Stereochemical Confirmation : For stereoisomers like (2S,3R)-2,3-diiodopentane, use chiral HPLC or polarimetry. Cross-reference with computational models (e.g., DFT-predicted optical rotations) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Light Sensitivity : Iodo compounds degrade under UV light. Store in amber glassware under inert gas (N₂/Ar).

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds. Avoid temperatures >100°C (common for alkyl iodides).

- Reactivity : Test compatibility with common solvents (e.g., DMSO, THF) using stability-indicating assays .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Compare reaction rates with mono-iodinated analogs (e.g., 3-iodopentane) in Suzuki-Miyaura couplings. Use X-ray crystallography to analyze bond angles and torsional strain.

- Electronic Effects : Perform Hammett studies or DFT calculations (e.g., NBO analysis) to quantify iodine’s electron-withdrawing impact on transition states. Reference kinetic data from analogous systems .

Q. What computational strategies can predict the thermodynamic and kinetic behavior of this compound in solvolysis reactions?

- Methodological Answer :

- Thermodynamic Modeling : Use Gaussian or ORCA for DFT calculations to determine Gibbs free energy changes () in solvents (e.g., water, ethanol).

- Kinetic Simulations : Apply Eyring-Polanyi equations with Arrhenius parameters derived from MD simulations. Validate with experimental rate constants from stopped-flow spectroscopy .

Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved through systematic data analysis?

- Methodological Answer :

- Meta-Analysis : Aggregate literature data (e.g., yields, conditions) into a database. Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., solvent purity, catalyst batch).

- Reproducibility Testing : Replicate key studies under controlled conditions. Highlight methodological gaps (e.g., incomplete characterization in older papers) using criteria from .

Q. What role does this compound play in boron neutron capture therapy (BNCT), and how can its biodistribution be optimized?

- Methodological Answer :

- BNCT Applications : Functionalize this compound with carborane clusters (see ) for tumor-targeting. Assess boron uptake in vitro using ICP-MS.

- Biodistribution Studies : Radiolabel with I and track pharmacokinetics in murine models via SPECT/CT imaging. Optimize lipophilicity (logP) using prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.